molecular formula C9H9NO3 B14840373 4-Acetyl-6-methylpyridine-2-carboxylic acid

4-Acetyl-6-methylpyridine-2-carboxylic acid

Cat. No.: B14840373
M. Wt: 179.17 g/mol
InChI Key: BCEYSRZCUUAIAI-UHFFFAOYSA-N
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Description

4-Acetyl-6-methylpyridine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C9H9NO3. This compound is characterized by a pyridine ring substituted with acetyl, methyl, and carboxylic acid groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the acetylation of 6-methylpyridine-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Acetyl-6-methylpyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the acetyl group.

    2-Acetyl-6-methylpyridine: Similar structure but lacks the carboxylic acid group.

    4-Methylpyridine-2-carboxylic acid: Similar structure but lacks the acetyl group.

Uniqueness

4-Acetyl-6-methylpyridine-2-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

4-acetyl-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-5-3-7(6(2)11)4-8(10-5)9(12)13/h3-4H,1-2H3,(H,12,13)

InChI Key

BCEYSRZCUUAIAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)C(=O)C

Origin of Product

United States

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